

# Pkmyt1-IN-8: A Technical Guide to its Structure and Function

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## Compound of Interest

Compound Name: *Pkmyt1-IN-8*

Cat. No.: *B15574553*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Pkmyt1-IN-8**, a potent inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). This guide details its chemical structure, biological activity, and the experimental methodologies used for its characterization, serving as a comprehensive resource for professionals in oncology and drug discovery.

## Core Structure and Properties

**Pkmyt1-IN-8**, also identified as Compound 137, is a small molecule inhibitor belonging to the Wee1 kinase family inhibitors.<sup>[1]</sup> Its chemical structure is defined by the following SMILES notation:

CC1=NC(C(F)(F)F)=C2C(N(C3=C(C)C=CC(O)=C3C)C(N)=C2C(N)=O)=N1<sup>[1]</sup>

This structure underpins its inhibitory activity against its primary target, PKMYT1.

## Quantitative Biological Activity

**Pkmyt1-IN-8** demonstrates high potency for PKMYT1 and exhibits activity against other kinases at higher concentrations. Its anti-proliferative effects have been quantified in cancer cell lines.

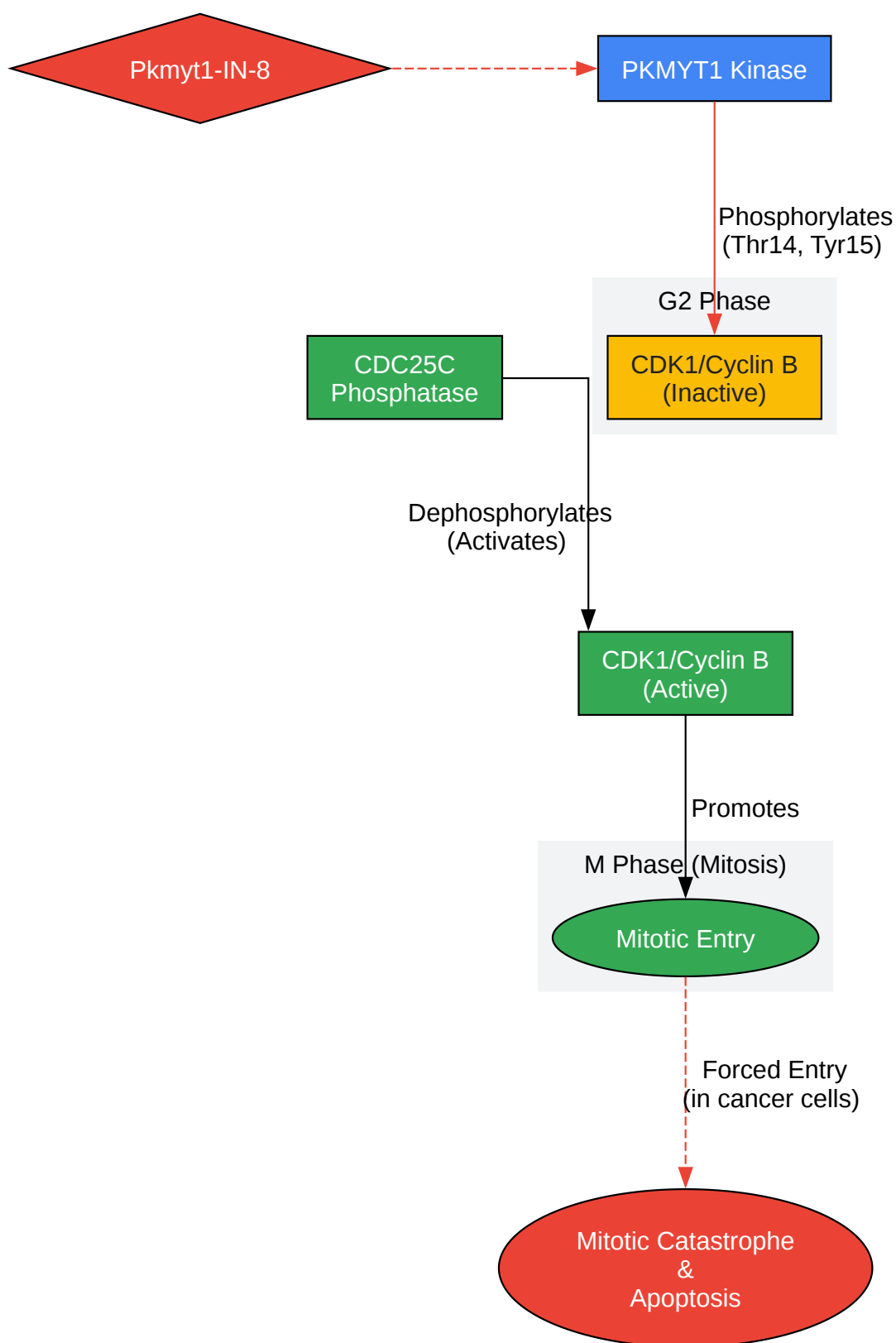
Target	Assay Type	Result Type	Value	Unit	Notes
PKMYT1	Kinase Activity	IC <sub>50</sub>	9	nM	Primary Target
EPHB3	Kinase Activity	IC <sub>50</sub>	1.79	μM	Off-target activity
EPHA1	Kinase Activity	IC <sub>50</sub>	3.17	μM	Off-target activity
KIT	Kinase Activity	IC <sub>50</sub>	4.29	μM	Off-target activity
EPHB1	Kinase Activity	IC <sub>50</sub>	6.32	μM	Off-target activity
EPHA2	Kinase Activity	IC <sub>50</sub>	6.83	μM	Off-target activity
EPHA3	Kinase Activity	IC <sub>50</sub>	8.10	μM	Off-target activity
EPHB2	Kinase Activity	IC <sub>50</sub>	10.9	μM	Off-target activity
OVCAR3 Cells	Proliferation	GI <sub>50</sub>	2.02	μM	Ovarian cancer cell line

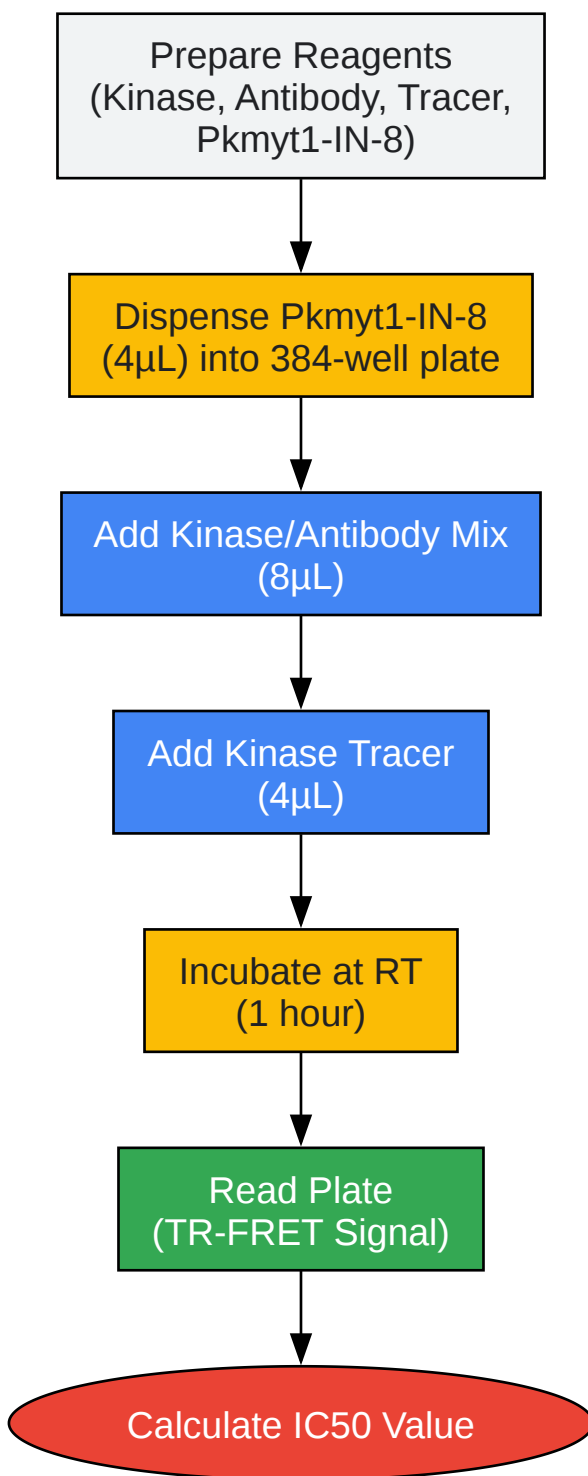
Table 1:  
Summary of  
Pkmyt1-IN-8  
Inhibitory and  
Anti-  
proliferative  
Activity. Data  
sourced from  
MedchemExp  
ress.[\[1\]](#)

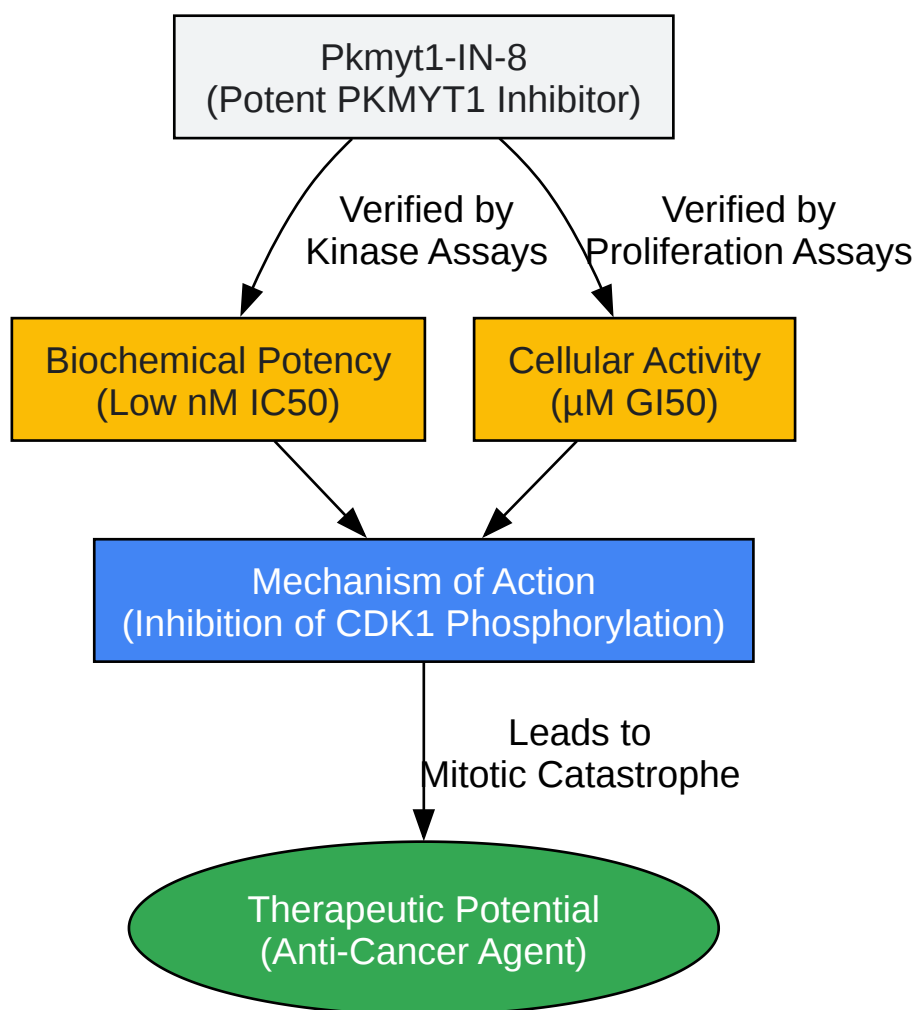
## Mechanism of Action: The PKMYT1 Signaling Pathway

PKMYT1 is a crucial negative regulator of the cell cycle, specifically at the G2/M transition.<sup>[2]</sup><sup>[3]</sup> It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15 residues.<sup>[3]</sup> This phosphorylation inhibits the activity of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF), thereby preventing premature entry into mitosis.<sup>[3]</sup> This mechanism serves as a critical checkpoint to ensure that DNA repair is complete before cell division commences.<sup>[3]</sup>

**Pkmyt1-IN-8** exerts its effect by directly inhibiting the kinase activity of PKMYT1. This action prevents the inhibitory phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex. In cancer cells, which often have compromised cell cycle checkpoints, this forced entry into mitosis can lead to a phenomenon known as "mitotic catastrophe," ultimately resulting in apoptotic cell death.<sup>[3]</sup>







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## References

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